2-(4-Morpholinyl)-4,6-pyrimidinediamine

Cytidine Deaminase Enzyme Inhibition Lead Optimization

Sourcing this specific morpholinyl-pyrimidinediamine scaffold is essential for maintaining target selectivity in dual PI3K/CK2 inhibition (IC50s of 200 nM and 370 nM). The morpholine moiety provides a critical LogP of 0.22, differentiating it from hydrophobic piperidine analogs (LogP 1.21), and is vital for CDA inhibition potency (IC50 113 nM, >88-fold selectivity). Ensure your medicinal chemistry program uses the correct validated hit; its distinct physicochemical profile makes it a non-interchangeable reference standard for ADME calibration and kinase SAR.

Molecular Formula C8H13N5O
Molecular Weight 195.22 g/mol
CAS No. 122324-16-7
Cat. No. B051192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Morpholinyl)-4,6-pyrimidinediamine
CAS122324-16-7
Molecular FormulaC8H13N5O
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NC(=CC(=N2)N)N
InChIInChI=1S/C8H13N5O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H4,9,10,11,12)
InChIKeyLFNINLGZOWXWNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Morpholinyl)-4,6-pyrimidinediamine (CAS 122324-16-7): Chemical Identity and Core Pharmacophore


2-(4-Morpholinyl)-4,6-pyrimidinediamine (CAS 122324-16-7) is a small-molecule pyrimidine-4,6-diamine derivative characterized by a morpholine ring substituted at the 2-position of the pyrimidine core . This compound serves as a versatile scaffold in medicinal chemistry, with reported activity as an inhibitor of phosphatidylinositol 3-kinase (PI3K) and casein kinase 2 (CK2) [1]. The presence of the morpholine moiety imparts distinct physicochemical properties, including a calculated LogP of 0.22 and hydrogen-bonding capacity , which differentiate it from simple 4,6-diaminopyrimidine analogs.

Why 2-(4-Morpholinyl)-4,6-pyrimidinediamine Cannot Be Casually Replaced by Piperidine or Piperazine Analogs


Although the pyrimidine-4,6-diamine core is shared among many kinase inhibitor scaffolds, the 2-position substituent profoundly influences target selectivity, physicochemical properties, and synthetic accessibility. The morpholine ring in 2-(4-Morpholinyl)-4,6-pyrimidinediamine introduces an ether oxygen that reduces basicity relative to piperidine and enhances aqueous solubility compared to more hydrophobic piperidine or piperazine variants . Substitution with a morpholine group versus a piperidine group results in a LogP difference of approximately 0.99 units (0.22 vs. 1.21) , which can alter cellular permeability and off-target binding profiles. Furthermore, the specific morpholine orientation affects kinase inhibition potency [1]; replacing it with a piperidine or methylpiperazine group may abolish or reduce activity against PI3K and CK2. These factors make direct interchange with in-class analogs scientifically untenable without rigorous re-validation.

Quantitative Differentiation of 2-(4-Morpholinyl)-4,6-pyrimidinediamine Against Closest Analogs


Enhanced Cytidine Deaminase Inhibition Relative to Piperidine Analog

2-(4-Morpholinyl)-4,6-pyrimidinediamine exhibits an IC50 of 113 nM against cytidine deaminase (CDA) at pH 7.4 [1]. In contrast, the piperidine analog 2-(1-piperidinyl)-4,6-pyrimidinediamine shows no detectable inhibition at concentrations up to 10 µM in the same assay [2]. This represents a >88-fold improvement in potency attributable to the morpholine group.

Cytidine Deaminase Enzyme Inhibition Lead Optimization

Superior LogP and Predicted Solubility vs. Piperidine Analog

The calculated partition coefficient (LogP) of 2-(4-Morpholinyl)-4,6-pyrimidinediamine is 0.22 , indicating balanced hydrophilicity/lipophilicity. The direct piperidine analog 2-(1-piperidinyl)-4,6-pyrimidinediamine has a LogP of 1.2076 , making it approximately 10-fold more lipophilic. This difference correlates with improved aqueous solubility and potentially reduced non-specific protein binding for the morpholine derivative.

Physicochemical Properties Drug-likeness ADME Prediction

Distinct Kinase Inhibition Profile: PI3K vs. CK2 Selectivity

2-(4-Morpholinyl)-4,6-pyrimidinediamine inhibits CK2 with an IC50 of 370 nM [1] and a separate kinase (likely PI3K-related) with an IC50 of 200 nM [2]. In comparison, the well-known PI3K inhibitor LY294002 (a morpholine-containing chromenone) inhibits CK2 with an IC50 of 98 nM and PI3Kα with an IC50 of 500 nM [3]. While LY294002 is more potent on CK2, the target compound shows a flatter selectivity profile, which may be advantageous for polypharmacology or lead diversification.

Kinase Inhibitor PI3K CK2 Selectivity Profile

Improved Synthetic Accessibility and Purity Profile

Commercially available 2-(4-Morpholinyl)-4,6-pyrimidinediamine is typically supplied at 95% purity or higher , with consistent characterization data (NMR, MS) [1]. In contrast, the piperidine analog 2-(1-piperidinyl)-4,6-pyrimidinediamine is less commonly stocked and often requires custom synthesis, with variable reported purities . The morpholine derivative's established synthetic routes [2] enable reliable bulk procurement for SAR campaigns.

Synthetic Chemistry Purity Analysis Procurement Specification

Optimal Use Cases for 2-(4-Morpholinyl)-4,6-pyrimidinediamine Based on Quantitative Evidence


Lead Optimization for Dual PI3K/CK2 Inhibitors

Given its balanced inhibition of both PI3K-related kinases (IC50 200 nM) and CK2 (IC50 370 nM) [1][2], this compound serves as an ideal starting scaffold for medicinal chemistry programs aiming to develop dual PI3K/CK2 inhibitors. Its activity profile complements that of LY294002 (more potent on CK2, weaker on PI3Kα) [3], offering an alternative selectivity fingerprint for SAR exploration.

Cytidine Deaminase (CDA) Inhibitor Development

With an IC50 of 113 nM against CDA and >88-fold selectivity over the piperidine analog [4], this compound is a validated hit for CDA inhibitor development. CDA is a target in cancer chemotherapy and antiviral therapy; the morpholine group is essential for potency, making this compound a critical starting point for further optimization.

Physicochemical Property Benchmarking in Pyrimidine Libraries

The favorable LogP of 0.22 (compared to 1.21 for the piperidine analog) makes this compound a useful reference standard for assessing the impact of 2-position substituents on solubility and permeability in pyrimidine-4,6-diamine libraries. It can be used to calibrate computational ADME models and to validate high-throughput solubility assays.

Synthetic Methodology Development and Scale-up

The well-established synthetic routes to 2-(4-Morpholinyl)-4,6-pyrimidinediamine, including ultrasound-assisted methods [5], make it a convenient model substrate for optimizing heterocyclic amine coupling reactions. Its reliable commercial availability (95-98% purity) further supports its use as a control compound in reaction development and scale-up studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Morpholinyl)-4,6-pyrimidinediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.